6-Ethoxypyridine-2,3-diamine
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Overview
Description
6-Ethoxypyridine-2,3-diamine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of an ethoxy group at the sixth position and two amino groups at the second and third positions on the pyridine ring. The molecular formula of this compound is C7H11N3O, and it has a molecular weight of 153.18 g/mol . This compound has been studied for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxypyridine-2,3-diamine typically involves the reaction of 6-ethoxypyridine with ammonia or an amine source under specific conditions. One common method includes the following steps:
Starting Material: 6-Ethoxypyridine
Reagent: Ammonia or an amine source
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 100-150°C) and under pressure to facilitate the formation of the diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxypyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
6-Ethoxypyridine-2,3-diamine has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethoxypyridine-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxypyridine-2,3-diamine
- 6-Chloropyridine-2,3-diamine
- 6-Bromopyridine-2,3-diamine
Uniqueness
6-Ethoxypyridine-2,3-diamine is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, the ethoxy group may enhance its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethoxypyridine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-11-6-4-3-5(8)7(9)10-6/h3-4H,2,8H2,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTPGXHWMNBDJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561607 |
Source
|
Record name | 6-Ethoxypyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138650-06-3 |
Source
|
Record name | 6-Ethoxy-2,3-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138650-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethoxypyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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